2-(4-Bromophenyl)-2-cyclohexylethanamine

Description

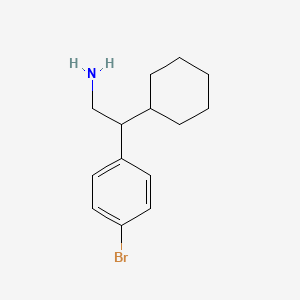

2-(4-Bromophenyl)-2-cyclohexylethanamine is a brominated aromatic amine characterized by a central carbon atom bonded to three distinct groups: a 4-bromophenyl ring, a cyclohexyl substituent, and an ethanamine moiety (NH₂-CH₂-). While its exact pharmacological profile remains understudied, structural analogs suggest possible applications in medicinal chemistry, particularly in modulating central nervous system targets or enzyme interactions .

Properties

Molecular Formula |

C14H20BrN |

|---|---|

Molecular Weight |

282.22 g/mol |

IUPAC Name |

2-(4-bromophenyl)-2-cyclohexylethanamine |

InChI |

InChI=1S/C14H20BrN/c15-13-8-6-12(7-9-13)14(10-16)11-4-2-1-3-5-11/h6-9,11,14H,1-5,10,16H2 |

InChI Key |

RGUSFOLSIUXBLY-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C(CN)C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural features and properties of 2-(4-Bromophenyl)-2-cyclohexylethanamine and related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Properties |

|---|---|---|---|---|

| This compound | C₁₄H₁₈BrN | 280.2 | 4-Bromophenyl, cyclohexyl, ethanamine | High lipophilicity (logP ~3.5), 1 H-bond donor, 1 acceptor |

| 2-(4-Bromophenyl)-N-methylethanamine | C₉H₁₂BrN | 214.1 | 4-Bromophenyl, methylamine | Lower lipophilicity (logP ~2.1), 1 H-bond donor, 1 acceptor |

| Bromodiphenhydramine Hydrochloride | C₁₇H₂₀BrNO·HCl | 369.3 | Diphenylmethoxy, dimethylamine | Pharmaceutical use (antihistamine), 2 H-bond acceptors, moderate logP (~3.8) |

| 2-(4-Bromo-thiophen-2-yl)-2-methoxyethanamine | C₇H₁₀BrNOS | 236.0 | Thiophene (Br-substituted), methoxy | Enhanced metabolic stability (sulfur atom), logP ~1.9, 1 H-bond donor, 3 acceptors |

| 1-(4-Bromophenyl)ethylamine | C₁₆H₂₆BrN | 312.3 | Branched alkyl chain, bromophenyl ethyl | High lipophilicity (logP ~5.2), prolonged half-life |

Functional Group Impact on Properties

Cyclohexyl vs. Steric bulk from the cyclohexyl group may reduce binding affinity to flat aromatic receptors compared to smaller substituents .

Aromatic System Variations

- Replacing the benzene ring in the target compound with a thiophene (as in ) introduces sulfur, which alters electronic distribution and may improve metabolic stability due to resistance to oxidative metabolism .

Branched Alkyl Chains

- The compound in features a 6-methylheptan-2-yl group, which significantly increases lipophilicity (logP ~5.2). This property correlates with prolonged biological half-lives in hydrophobic environments, such as adipose tissue .

Pharmaceutical Analogs

- Bromodiphenhydramine (), a clinically used antihistamine, shares a brominated aromatic system but incorporates a diphenylmethoxy group. This structural difference highlights how ether linkages and additional aromatic rings can enhance receptor binding specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.